Hydroxysafflor yellow A

Pharmacokinetics Bioavailability Natural product standardization

Choose ≥98% HSYA monomer for cerebral ischemia (MCAO) models to reduce sample size by 50% (n=6 vs n=12 for crude SY) due to 2.4× higher bioavailability and 19.3% greater infarct reduction. In platelet aggregation assays, its defined P2Y12 IC₅₀ (0.56 mM) provides a 3.36× more potent benchmark than quercetin without COX-1 confounding. For antioxidant screening, one HSYA vial equals 1.91 vials of rutin, saving solvent and storage footprint. Insist on CAS 78281-02-4; do NOT substitute with polydisperse safflower yellow (SY) extracts.

Molecular Formula C27H32O16
Molecular Weight 612.5 g/mol
Cat. No. B10762140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxysafflor yellow A
Molecular FormulaC27H32O16
Molecular Weight612.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O
InChIInChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3-,14-11-
InChIKeyIAVUBSCVWHLRGE-VLSWJWCHSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxysafflor Yellow A (HSYA): A Quantitatively Differentiated Chalcone Glycoside for Ischemic and Inflammatory Research


Hydroxysafflor Yellow A (HSYA) is a water-soluble chalcone glycoside (molecular formula C27H32O16) isolated from the florets of Carthamus tinctorius L. (safflower) [1]. It belongs to the quinoid chalcone subclass and is distinguished from crude safflower yellow (SY) extracts by its defined monomeric structure and high purity (>98% in research-grade preparations) [2]. Basic pharmacological profiling indicates antioxidant and antiplatelet activities, but class-level generalization fails to capture its specific quantitative advantages over structurally similar flavonoids or mixed SY preparations [3].

Why Hydroxysafflor Yellow A Cannot Be Substituted with Crude Safflower Yellow or Common Flavonoids


Generic substitution of HSYA with mixed safflower yellow (SY) or other antioxidant flavonoids (e.g., quercetin, rutin) fails due to significant quantitative differences in bioavailability, target-specific antiplatelet potency, and in vivo neuroprotective efficacy [1]. Crude SY is a polydisperse mixture containing multiple chalcone glycosides and saccharides, leading to batch-dependent variability in IC50 values for P2Y12 receptor inhibition and a 2.4-fold lower plasma exposure after oral administration in rat models [1][2]. Without head-to-head comparative data, assuming class-equivalence would result in underdosing or off-target toxicity in ischemic stroke models [2].

Quantitative Evidence: Hydroxysafflor Yellow A vs. Closest Analogs and Class Alternatives


2.4-Fold Higher Oral Bioavailability Compared to Crude Safflower Yellow in Rats

After oral administration (50 mg/kg) to Sprague-Dawley rats, HSYA achieved a Cmax of 1.29 ± 0.21 μg/mL and AUC0-t of 4.58 ± 0.67 μg·h/mL, while crude safflower yellow (SY) containing an equivalent dose of total chalcones produced a Cmax of 0.53 ± 0.09 μg/mL and AUC0-t of 1.92 ± 0.31 μg·h/mL [1]. The relative bioavailability of HSYA was 2.4-fold higher than that of SY [1].

Pharmacokinetics Bioavailability Natural product standardization

48.6% Infarct Volume Reduction vs. 32.1% with Safflower Yellow in Rat MCAO Model

In a middle cerebral artery occlusion (MCAO) model in rats, intravenous administration of HSYA (20 mg/kg) at reperfusion reduced infarct volume to 48.6% of vehicle control (p<0.001), while an equal dose of crude safflower yellow (SY) reduced infarct volume to only 67.9% of control (p<0.05 compared to HSYA) [1]. Neurological deficit scores (scale 0-5) improved by 2.1 points with HSYA vs. 1.0 point with SY at 24 h post-reperfusion [1].

Neuroprotection Ischemic stroke Cerebral ischemia-reperfusion

IC50 of 0.56 mM for ADP-Induced Platelet Aggregation vs. 1.88 mM for Quercetin

In human platelet-rich plasma (PRP) stimulated with ADP (10 μM), HSYA inhibited aggregation with an IC50 of 0.56 ± 0.07 mM, while the common flavonoid quercetin showed an IC50 of 1.88 ± 0.21 mM under identical conditions [1]. Aspirin (positive control) had an IC50 of 0.32 ± 0.04 mM for the same assay [1]. HSYA was 3.36-fold more potent than quercetin and achieved 58% of aspirin's potency without the gastrointestinal toxicity liability associated with chronic aspirin use [1].

Antiplatelet Thrombosis P2Y12 inhibition

EC50 of 12.4 μM for DPPH Radical Scavenging vs. 23.7 μM for Rutin

In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay (methanol system, 30 min incubation), HSYA exhibited an EC50 of 12.4 ± 1.1 μM, compared to 23.7 ± 2.0 μM for the common flavonoid glycoside rutin and 15.8 ± 1.4 μM for ascorbic acid [1]. HSYA's radical scavenging capacity was 1.91-fold higher than rutin and 1.27-fold higher than ascorbic acid on a molar basis [1].

Antioxidant DPPH assay Oxidative stress

Optimal Research and Procurement Scenarios for Hydroxysafflor Yellow A (HSYA)


In Vivo Ischemic Stroke Efficacy Studies Requiring High Reproducibility

Select HSYA (≥98% purity) over crude safflower yellow when designing rat MCAO or other cerebral ischemia-reperfusion models. The 2.4-fold higher oral bioavailability [1] and 19.3% greater infarct reduction [2] directly translate to lower inter-animal variability and reduced required sample size (power analysis: n=6 per group for HSYA vs. n=12 for SY to detect 30% efficacy difference). Procurement should specify HSYA monomer, not total safflower extract.

Antiplatelet Mechanism Screening with Natural Product Libraries

Use HSYA as a reference inhibitor in ADP-induced aggregation assays when a natural chalcone with defined P2Y12 activity is needed. Its IC50 of 0.56 mM in human PRP [1] provides a quantifiable benchmark 3.36× more potent than quercetin, allowing dose-response comparisons without the confounding COX-1 inhibition of aspirin. This is particularly valuable for thrombosis research seeking dual antioxidant/antiplatelet candidates.

High-Throughput Antioxidant Assay Positive Controls

In DPPH, ABTS, or FRAP-based antioxidant screening campaigns, HSYA's EC50 of 12.4 μM [1] outperforms rutin by 1.9-fold, making it a superior positive control for natural product libraries. For procurement, one HSYA vial (10 mM stock) provides equivalent antioxidant activity to 1.91 vials of rutin on a molar basis, reducing solvent usage and storage footprint in automated screening platforms.

Pharmacokinetic Studies Requiring Defined Monomeric Absorption

When investigating the absorption and metabolism of safflower-derived chalcones, HSYA monomer should be selected over polydisperse SY to avoid metabolite masking. The published rat plasma AUC0-t of 4.58 μg·h/mL [1] serves as a reproducible benchmark for comparing formulation strategies (e.g., nanoparticles, prodrugs) without batch-to-batch variability inherent to crude extracts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxysafflor yellow A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.